molecular formula C11H13FN2O4 B2743131 (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester CAS No. 658700-15-3

(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester

Cat. No. B2743131
CAS RN: 658700-15-3
M. Wt: 256.233
InChI Key: WGKWEHCWQLJIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H13FN2O4. It is used in various research and industrial applications .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester: has potential as a building block for designing novel drugs. Researchers explore its reactivity and interactions with biological targets. By modifying the ester group or incorporating it into drug scaffolds, scientists aim to create compounds with improved pharmacokinetics and therapeutic efficacy .

Analytical Chemistry

The compound’s UV-absorbing properties make it useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Scientists employ it as a reference standard or internal standard for quantification. Its distinctive absorption wavelength aids in detection and quantitation.

These applications highlight the versatility and significance of (3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester in scientific research. Researchers continue to explore its potential across diverse fields, leveraging its unique properties for innovative solutions . If you need further details or additional applications, feel free to ask!

properties

IUPAC Name

tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-9(14(16)17)8(12)6-7/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKWEHCWQLJIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-nitrophenyl)carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide (5.5 mmol, 1.5 g) was added to a solution of 3-fluoro-4-nitrobenzoic acid (5.4 mmol, 1 g) and triethylamine (5.6 mmol, 0.8 mL) in a 1:1 mixture of tert-butyl alcohol/dioxane (60 mL). The reaction mixture was refluxed for 2 days at 95° C. and the solvent was evaporated to give an oily residue. The residue was taken up in ethyl acetate (100 mL) and washed with 10% citric acid, 1N NaOH, brine and H2O. Evaporation of solvent afforded an orange residue that was subsequently purified by flash chromatography eluting with ethyl acetate/hexane to afford (tert-butoxy)-N-(3-fluoro-4-nitrophenyl)carboxamide (1.75 mmol, 0.45 g, yield 32%). 3-Fluoro-4-nitroaniline (0.36 g, 2.3 mmol) was isolated as a byproduct. Treatment of (tert-butoxy)-N-(3-fluoro-4-nitrophenyl)carboxamide with trifluoroacetic acid in methylene chloride afforded additional 3-fluoro-4-nitroaniline.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
tert-butyl alcohol dioxane
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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